Cas no 93548-20-0 (3-(dimethyl-1,2-oxazol-4-yl)butanoic acid)

3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid is a heterocyclic carboxylic acid featuring a dimethyloxazole core linked to a butanoic acid side chain. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential as a building block for pharmacologically active molecules. The oxazole moiety contributes to its stability and ability to participate in hydrogen bonding, while the carboxylic acid group allows for further functionalization. Its structural features make it suitable for applications in drug discovery, particularly in the development of small-molecule inhibitors or modulators. The compound is typically handled under standard laboratory conditions, requiring protection from moisture and extreme temperatures.
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid structure
93548-20-0 structure
Product name:3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
CAS No:93548-20-0
MF:C9H13NO3
MW:183.204422712326
CID:4666192
PubChem ID:23006344

3-(dimethyl-1,2-oxazol-4-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolepropanoic acid, β,3,5-trimethyl-
    • 4-Isoxazolepropanoic acid, b,3,5-trimethyl-
    • 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
    • Inchi: 1S/C9H13NO3/c1-5(4-8(11)12)9-6(2)10-13-7(9)3/h5H,4H2,1-3H3,(H,11,12)
    • InChI Key: ONAWUTCMNICGKO-UHFFFAOYSA-N
    • SMILES: C(C1=C(ON=C1C)C)(C)CC(=O)O

3-(dimethyl-1,2-oxazol-4-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-116955-5.0g
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
93548-20-0 92.0%
5.0g
$1179.0 2025-03-21
Enamine
EN300-116955-0.05g
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
93548-20-0 92.0%
0.05g
$94.0 2025-03-21
Enamine
EN300-116955-0.1g
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
93548-20-0 92.0%
0.1g
$142.0 2025-03-21
Enamine
EN300-116955-250mg
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
93548-20-0 86.0%
250mg
$202.0 2023-10-03
Enamine
EN300-116955-1000mg
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
93548-20-0 86.0%
1000mg
$407.0 2023-10-03
1PlusChem
1P01A2UQ-10g
4-Isoxazolepropanoic acid, b,3,5-trimethyl-
93548-20-0 86%
10g
$2222.00 2024-04-20
A2B Chem LLC
AV49074-10g
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
93548-20-0 86%
10g
$1874.00 2024-07-18
A2B Chem LLC
AV49074-5g
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
93548-20-0 86%
5g
$1277.00 2024-07-18
Enamine
EN300-116955-10.0g
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
93548-20-0 92.0%
10.0g
$1747.0 2025-03-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00966044-1g
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
93548-20-0 95%
1g
¥3717.0 2024-04-17

Additional information on 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid

Recent Advances in the Study of 3-(Dimethyl-1,2-oxazol-4-yl)butanoic Acid (CAS: 93548-20-0)

The compound 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid (CAS: 93548-20-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have demonstrated that 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid serves as a valuable building block in medicinal chemistry, particularly in the development of small molecule inhibitors targeting various enzymes. A 2023 study published in the Journal of Medicinal Chemistry revealed its utility as a key intermediate in synthesizing novel kinase inhibitors, showing promising activity against several cancer-related protein kinases.

Structural analysis of 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid indicates that the dimethyloxazole moiety contributes to enhanced metabolic stability compared to similar compounds, while the butanoic acid side chain provides flexibility for molecular interactions. This combination makes it particularly suitable for structure-activity relationship (SAR) studies in drug development programs.

Innovative synthetic approaches to 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid have been reported in recent literature. A 2024 paper in Organic Process Research & Development described an improved catalytic process that increases yield by 35% while reducing hazardous byproducts. This advancement addresses previous challenges in large-scale production of the compound.

Emerging research suggests potential applications of 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid beyond oncology. Preliminary studies indicate activity against inflammatory pathways, with one research group reporting promising results in animal models of rheumatoid arthritis. These findings were presented at the 2024 American Chemical Society National Meeting.

Analytical characterization techniques for 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid have also seen recent improvements. New HPLC methods with mass spectrometry detection now allow for more accurate quantification of the compound in complex biological matrices, facilitating pharmacokinetic studies in preclinical development.

The safety profile of 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid continues to be evaluated. Recent toxicology studies suggest favorable characteristics at therapeutic doses, though further investigation is needed to fully understand long-term effects. These findings were part of a comprehensive review published in Chemical Research in Toxicology earlier this year.

Looking forward, several research groups have announced plans to explore derivatives of 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid with modified functional groups to enhance target specificity and reduce off-target effects. These efforts are expected to yield new clinical candidates in the coming years.

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